molecular formula C12H12N2O2 B11886033 Carbamic acid, 8-quinolinyl-, ethyl ester CAS No. 23862-75-1

Carbamic acid, 8-quinolinyl-, ethyl ester

Cat. No.: B11886033
CAS No.: 23862-75-1
M. Wt: 216.24 g/mol
InChI Key: NPNXPNFLITYXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl quinolin-8-ylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which has gained significant attention due to its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . Ethyl quinolin-8-ylcarbamate, in particular, is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinolin-8-ylcarbamate typically involves the reaction of quinoline derivatives with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of ethyl quinolin-8-ylcarbamate may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl quinolin-8-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl quinolin-8-ylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl quinolin-8-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: Ethyl quinolin-8-ylcarbamate is unique due to its specific carbamate linkage, which can impart different biological activities compared to other quinoline derivatives. This structural feature allows it to interact with different molecular targets and pathways, making it a valuable compound for various scientific research applications .

Biological Activity

Carbamic acid, 8-quinolinyl-, ethyl ester, also known as ethyl 8-quinolinylcarbamate, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : Approximately 220.24 g/mol
  • Functional Groups : Carbamate and quinoline moieties

The unique structure of this compound allows it to interact with various biological targets, contributing to its pharmacological efficacy.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Quinoline derivatives, including this compound, have shown significant antimicrobial properties against a range of bacterial strains. Studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through interference with bacterial DNA gyrase and topoisomerase IV activities.
  • Anticancer Properties :
    • The compound exhibits cytotoxic effects against various cancer cell lines. Research has demonstrated that it can induce apoptosis in cancer cells by modulating enzyme activity and interacting with cellular macromolecules. The nitro group within the structure is particularly noteworthy for its role in enhancing cytotoxicity through bioreduction processes within cells.
  • Acetylcholinesterase Inhibition :
    • Ethyl 8-quinolinylcarbamate has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit AChE suggests potential therapeutic applications in managing memory disturbances and cognitive decline .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E. coliInhibition of DNA gyrase and topoisomerase IV
AnticancerVarious cancer cell linesInduction of apoptosis; interaction with cellular macromolecules
AChE InhibitionHuman neuroblastoma cellsCompetitive inhibition of acetylcholinesterase

Notable Research Findings

  • A study published in Chemical and Pharmaceutical Bulletin highlighted the synthesis and biological evaluation of various quinoline derivatives, including ethyl 8-quinolinylcarbamate, demonstrating their potential as effective antimicrobial agents against multiple strains .
  • Another investigation focused on the anticancer properties of the compound, revealing significant cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms .

Properties

CAS No.

23862-75-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl N-quinolin-8-ylcarbamate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)14-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3,(H,14,15)

InChI Key

NPNXPNFLITYXQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.